molecular formula C18H36ClN3O13 B8234820 Chitotriose Trihydrochloride

Chitotriose Trihydrochloride

Cat. No.: B8234820
M. Wt: 537.9 g/mol
InChI Key: BUUYGEUREVATLO-PWEOKNAMSA-N
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Description

The compound Chitotriose Trihydrochloride is a complex carbohydrate derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, typically starting from simpler carbohydrate precursors. The key steps include:

    Protection of Hydroxyl Groups: To prevent unwanted reactions, hydroxyl groups are often protected using groups like benzyl or acetyl.

    Glycosylation: This step involves the formation of glycosidic bonds between sugar units. Common reagents include glycosyl donors like trichloroacetimidates and glycosyl acceptors.

    Deprotection: After glycosylation, the protecting groups are removed under specific conditions, such as hydrogenation for benzyl groups or acidic conditions for acetyl groups.

Industrial Production Methods

Industrial production of such complex carbohydrates often involves automated synthesizers that can handle multiple steps with high precision. Enzymatic methods are also employed to achieve regio- and stereoselectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using reagents like pyridinium chlorochromate (PCC).

    Reduction: Amino groups can be reduced to form amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride (TsCl).

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: TsCl, trifluoromethanesulfonic anhydride (Tf2O)

Major Products

    Oxidation: Aldehydes, ketones

    Reduction: Amines

    Substitution: Tosylates, triflates

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in cellular processes and as a potential therapeutic agent.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The multiple hydroxyl and amino groups allow it to form hydrogen bonds and ionic interactions, facilitating its binding to biological molecules. This can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R,4R,5S,6R)-2-amino-4-[(2R,3R,4S,5S,6R)-3-amino-5-[(2R,3R,4S,5R,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal
  • (2S,3R,4R,5S,6R)-2-amino-4-[(2R,3R,4S,5S,6R)-3-amino-5-[(2R,3R,4S,5R,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal

Uniqueness

The uniqueness of Chitotriose Trihydrochloride lies in its specific stereochemistry and the presence of multiple functional groups, which confer unique reactivity and biological activity.

Properties

IUPAC Name

(2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35N3O13.ClH/c19-5(1-22)11(27)15(6(26)2-23)33-18-10(21)14(30)16(8(4-25)32-18)34-17-9(20)13(29)12(28)7(3-24)31-17;/h1,5-18,23-30H,2-4,19-21H2;1H/t5-,6+,7+,8+,9+,10+,11+,12+,13+,14+,15+,16+,17-,18-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUUYGEUREVATLO-PWEOKNAMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC(C(CO)O)C(C(C=O)N)O)CO)N)O)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)O)CO)N)O)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36ClN3O13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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